Product packaging for 2-Amino-2-benzylbutanoic acid(Cat. No.:)

2-Amino-2-benzylbutanoic acid

Cat. No.: B8524097
M. Wt: 193.24 g/mol
InChI Key: HAHPNSONLVJHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-benzylbutanoic acid is a non-proteinogenic amino acid of interest in synthetic organic chemistry and pharmaceutical research. It serves as a versatile chiral building block for the synthesis of more complex molecules, including peptides with modified properties. Compounds of this class are frequently utilized in the development of active pharmaceutical ingredients (APIs) and the study of metabolic pathways. This compound features a butanoic acid backbone substituted at the alpha-carbon with both an amino group and a benzyl group. This structure is characteristic of unnatural amino acids, which are valuable tools for probing protein structure and function. Researchers employ such analogs to create novel peptide-based compounds or to investigate enzyme mechanisms. For Research Use Only. This product is intended for laboratory research purposes and is not for human or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B8524097 2-Amino-2-benzylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-2-benzylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-11(12,10(13)14)8-9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3,(H,13,14)

InChI Key

HAHPNSONLVJHLP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 2 Benzylbutanoic Acid and Its Analogs

Chemical Synthesis Approaches

Adaptations of Classical Amino Acid Synthesis Protocols (e.g., Strecker Synthesis)

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for producing amino acids. chemeurope.commasterorganicchemistry.com The classical approach involves a three-component reaction between an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. chemeurope.comwikipedia.org For the synthesis of α,α-disubstituted amino acids like 2-amino-2-benzylbutanoic acid, a ketone is used as the starting carbonyl compound. wikipedia.orgnews-medical.net

The general mechanism proceeds in two main stages. chemeurope.commasterorganicchemistry.com First, the ketone (in this case, 1-phenylpentan-2-one) reacts with ammonia to form an imine intermediate. Subsequent nucleophilic attack by a cyanide ion on the iminium ion yields an α-aminonitrile. chemeurope.comwikipedia.org In the second stage, this intermediate is hydrolyzed under acidic conditions to produce the final α,α-disubstituted amino acid. masterorganicchemistry.comck12.org

While the traditional Strecker synthesis produces a racemic mixture of the amino acid, significant advancements have been made in developing asymmetric versions. chemeurope.com These methods often employ a chiral amine or a chiral catalyst to induce stereoselectivity, providing a pathway to enantiomerically enriched α,α-disubstituted amino acids. acs.orgnih.govyoutube.com The low reactivity of ketones compared to aldehydes can sometimes limit the reaction's efficiency, but it remains a viable route for this class of compounds. acs.org

Table 1: Key Steps in the Strecker Synthesis for α,α-Disubstituted Amino Acids

StepReactantsIntermediate/ProductDescription
1 Ketone, Ammonia, Cyanideα-AminonitrileFormation of the aminonitrile intermediate through nucleophilic addition. chemeurope.com
2 α-Aminonitrile, Acid, Waterα,α-Disubstituted Amino AcidHydrolysis of the nitrile group to a carboxylic acid. ck12.org

Applications of Malonic Ester Synthesis and its Derivatives for Alpha-Substituted Carboxylic Acids

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com It utilizes diethyl malonate (or a similar malonic ester) as a starting material, which can be sequentially alkylated and then converted to a carboxylic acid. organicchemistrytutor.comyoutube.com This pathway can be adapted to produce α-substituted carboxylic acids, which are precursors to α,α-disubstituted amino acids.

The synthesis begins with the deprotonation of the α-carbon of the malonic ester using a base like sodium ethoxide to form a stabilized enolate. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. organicchemistrytutor.com To synthesize a precursor for this compound, a sequential dialkylation is required. First, an ethyl group (from ethyl bromide) is introduced, followed by a second deprotonation and subsequent alkylation with a benzyl (B1604629) group (from benzyl bromide). wikipedia.orgyoutube.com

Following the dialkylation, the diester is hydrolyzed to a dicarboxylic acid using either acid or base. organicchemistrytutor.comlibretexts.org The final step involves the decarboxylation of the resulting substituted malonic acid by heating, which removes one of the carboxyl groups as carbon dioxide, yielding the desired α,α-disubstituted carboxylic acid, 2-benzylbutanoic acid. youtube.comyoutube.com This acid can then be converted to the target amino acid through subsequent amination steps. A major drawback of this method is the potential for dialkylated byproducts, which can complicate purification and lower yields. wikipedia.org

Alkylation Strategies Involving Chiral Glycine (B1666218) Equivalents and Schiff Bases

A powerful strategy for the asymmetric synthesis of α-amino acids involves the use of chiral glycine equivalents. These are molecules that contain the basic glycine backbone but are modified with a chiral auxiliary to direct stereoselective reactions. Nickel(II) complexes of Schiff bases derived from glycine are particularly effective for this purpose. nih.govrsc.org

In this approach, a Schiff base is formed between glycine and a chiral carbonyl compound, which then coordinates with a Ni(II) ion to form a stable, planar complex. acs.orgmdpi.com The chiral auxiliary, often derived from a molecule like (S)-o-[(N-benzylprolyl)amino]benzophenone, creates a specific steric environment around the α-carbon of the glycine moiety. rsc.orgsemanticscholar.org

Deprotonation of this complex generates a nucleophilic enolate, which can then be alkylated. mdpi.com For this compound, a sequential alkylation would be performed, first with an ethyl halide and then with a benzyl halide. The chiral auxiliary directs the approach of the alkylating agents, leading to a high degree of diastereoselectivity. nih.govrsc.org After the alkylation steps, the complex is hydrolyzed with acid to release the optically active α,α-disubstituted amino acid, and the chiral auxiliary can often be recovered. rsc.org This methodology offers a practical route to a wide variety of unnatural, enantiomerically pure amino acids. nih.govrsc.org

Table 2: Comparison of Asymmetric Alkylation Auxiliaries

Chiral Auxiliary SystemKey FeaturesTypical ElectrophilesStereoselectivity
Ni(II) Schiff Base Complexes Stable, planar complexes; high diastereoselectivity control. nih.govrsc.orgAlkyl, benzyl, allyl halides. organic-chemistry.orgHigh (often >90% d.e.). rsc.org
O'Donnell Phase Transfer Catalysis Uses benzophenone (B1666685) imines of glycine esters and chiral quaternary ammonium (B1175870) catalysts. organic-chemistry.orgAlkyl, benzyl halides. organic-chemistry.orgModerate to high, often improved by recrystallization. organic-chemistry.org
Copper/(4S,2R)-tBu-Phosferrox Catalysts Catalytic asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff base. chemrxiv.orgVarious alkyl halides. chemrxiv.orgHigh (up to >99% ee). chemrxiv.org

Reductive Amination Pathways Utilizing Alpha-Keto Acid Precursors

Reductive amination is a fundamental reaction in both biochemistry and synthetic organic chemistry for the formation of amines. organic-chemistry.orgyoutube.com In the context of amino acid synthesis, it involves the conversion of an α-keto acid into an α-amino acid. libretexts.org This pathway is central to the biosynthesis of amino acids like glutamate (B1630785) from α-ketoglutarate. nih.gov

The synthesis of this compound via this route would begin with the corresponding α-keto acid precursor, 2-keto-2-benzylbutanoic acid. This precursor reacts with an ammonia source to form an imine intermediate. researchgate.net The imine is then reduced to the amine, yielding the final amino acid. youtube.com

A variety of reducing agents can be employed for this transformation. In biological systems, enzymes such as amino acid dehydrogenases utilize cofactors like NADH. mdpi.com In chemical synthesis, common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. youtube.com Catalytic hydrogenation can also be used. organic-chemistry.org This method provides a direct route to the amino acid from the corresponding keto acid. libretexts.org

Synthetic Routes to Related Benzylbutanoic Acid Derivatives

The synthesis of related derivatives, such as 2-benzylbutanoic acid, provides essential precursors for the eventual synthesis of this compound. One documented method for preparing 2-benzylbutanoic acid involves the reduction of α-ethyl cinnamic acid. prepchem.com In this procedure, a solution of α-ethyl cinnamic acid in aqueous sodium hydroxide (B78521) is hydrogenated using a palladium on charcoal (Pd/C) catalyst. The reaction proceeds until hydrogen uptake ceases. Following filtration of the catalyst, the mixture is acidified and extracted to yield 2-benzylbutanoic acid. prepchem.com

Another derivative, 2-benzyl-3-hydroxybutanoic acid, has been prepared from acetoacetic ester through a sequence of benzylation, reduction with sodium dithionite, and alkaline hydrolysis. jocpr.com These synthetic strategies highlight the chemical accessibility of the core benzylbutanoic acid scaffold, which can then be further functionalized to introduce the amino group at the C2 position.

Biocatalytic and Chemoenzymatic Synthetic Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral molecules, including non-standard amino acids. researchgate.net Enzymes offer exceptional selectivity (chemo-, regio-, and enantio-) under mild reaction conditions. researchgate.netnih.gov

For the synthesis of α,α-disubstituted amino acids, transaminase enzymes are particularly useful. A transaminase from Chromobacterium violaceum, for example, has been used to produce (S)-2-aminooctanoic acid with high enantiomeric excess (>98% ee) from a keto-acid precursor. nih.gov This type of biocatalyst could potentially be applied to the synthesis of this compound from its corresponding α-keto acid.

Furthermore, enzyme engineering and directed evolution have expanded the capabilities of biocatalysis. Researchers have engineered an enzyme called UstD to perform highly selective decarboxylative aldol (B89426) additions, creating various γ-hydroxy amino acids on a gram scale. nih.govchemrxiv.org While not directly producing the target compound, this work demonstrates the potential of tailoring enzymes for the synthesis of complex and functionally rich amino acids. These chemoenzymatic routes, which combine the selectivity of enzymes with the versatility of chemical reactions, represent a promising frontier for the efficient and environmentally friendly production of compounds like this compound.

Enzymatic Resolution of Racemic Amino Acid Mixtures

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method leverages the stereospecificity of enzymes to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.

One of the most common approaches involves the use of acylases, such as Acylase I from porcine kidney or Aspergillus species. frontiersin.orgnih.govnih.gov This enzyme catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid, leaving the N-acyl-D-amino acid unreacted. frontiersin.orgnih.gov The process begins with the chemical N-acetylation of the racemic this compound. The resulting mixture of N-acetyl-(L)-2-amino-2-benzylbutanoic acid and N-acetyl-(D)-2-amino-2-benzylbutanoic acid is then subjected to the action of Acylase I. The enzyme specifically hydrolyzes the L-enantiomer, yielding the free (L)-2-Amino-2-benzylbutanoic acid, which can be separated from the unreacted N-acetyl-(D)-2-amino-2-benzylbutanoic acid based on differences in their physicochemical properties. The D-amino acid can then be obtained by chemical hydrolysis of the remaining N-acetyl-D-amino acid. The enantioselectivity of Acylase I is often high, leading to products with excellent enantiomeric excess (ee). frontiersin.orgnih.gov

Lipases are another class of enzymes utilized for the kinetic resolution of amino acid esters. researchgate.net These enzymes can selectively hydrolyze the L-amino acid ester from a racemic mixture in an aqueous solution with high reactivity and selectivity. researchgate.net For instance, lipases from Pseudomonas and Rhizopus species have demonstrated efficacy in resolving racemic amino acids. researchgate.net The process would involve the esterification of racemic this compound, followed by enantioselective hydrolysis catalyzed by a suitable lipase (B570770).

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. DKR combines enzymatic resolution with in situ racemization of the unreacted enantiomer. nih.gov This is often achieved through a chemoenzymatic approach, where a metal catalyst facilitates the racemization while an enzyme performs the stereoselective transformation. nih.gov For example, a ruthenium catalyst can be used for the racemization of the starting material in conjunction with a lipase for the resolution step. nih.gov

Table 1: Enzymes Commonly Used in the Kinetic Resolution of Amino Acids

EnzymeSourceTypical Reaction
Acylase IPorcine Kidney, Aspergillus sp.Enantioselective hydrolysis of N-acyl-L-amino acids
LipasePseudomonas sp., Rhizopus sp., Candida antarcticaEnantioselective hydrolysis or transesterification of amino acid esters
Penicillin AmidaseEscherichia coliEnantioselective hydrolysis of phenylacetyl-L-amino acids

Asymmetric Biotransformations for Chiral Amino Acid Production

Asymmetric biotransformations aim to directly synthesize a single enantiomer of a chiral compound from a prochiral substrate, offering a more atom-economical approach than resolution methods. Transaminases (also known as aminotransferases) are key enzymes in this field, catalyzing the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govresearcher.life

For the synthesis of this compound, a suitable α-keto acid precursor, 2-keto-2-benzylbutanoic acid, would be required. An (S)- or (R)-selective ω-transaminase could then be employed to catalyze the asymmetric amination of this prochiral keto acid. researcher.life The choice of the amino donor is crucial for driving the reaction equilibrium towards product formation. researcher.life L-Alanine is a commonly used amino donor, as the co-product, pyruvate (B1213749), can be removed from the reaction mixture to shift the equilibrium. researcher.life

However, the application of transaminases for the synthesis of α,α-disubstituted amino acids can be challenging due to the steric hindrance around the prochiral ketone. nih.gov Enzyme engineering and screening of diverse microbial sources are often necessary to identify transaminases with the desired activity and stereoselectivity for such sterically demanding substrates.

Another approach involves the use of amino acid dehydrogenases. These enzymes catalyze the reductive amination of α-keto acids using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). While this method is effective for the synthesis of various amino acids, finding dehydrogenases that can accommodate bulky α,α-disubstituted keto acids remains an area of active research.

Table 2: Key Considerations for Asymmetric Transamination Reactions

FactorImportanceExample Strategies
Enzyme SelectionCrucial for stereoselectivity and substrate acceptance.Screening of diverse microbial transaminases; enzyme engineering.
Substrate SpecificityThe enzyme must accept the prochiral α-keto acid.Modification of the enzyme's active site to accommodate bulky substrates.
Equilibrium PositionTransamination reactions are often reversible.Use of a co-product removal system (e.g., lactate (B86563) dehydrogenase to convert pyruvate to lactate). researcher.life
Cofactor RegenerationIf using amino acid dehydrogenases, cofactor recycling is necessary.Coupling the reaction with a dehydrogenase that regenerates the cofactor (e.g., glucose dehydrogenase).

Whole-Cell Bioconversions for Enantioselective Synthesis (e.g., using Rhodococcus erythropolis AJ270)

The use of whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of tedious enzyme purification steps and the presence of native cofactor regeneration systems. Rhodococcus species are particularly versatile biocatalysts in organic synthesis, known for their robust nature and broad substrate specificity. nih.gov

Rhodococcus erythropolis AJ270 is a well-studied strain that possesses a nitrile hydratase and an amidase, making it capable of converting nitriles to carboxylic acids via an amide intermediate. frontiersin.org This enzymatic machinery can be exploited for the enantioselective synthesis of amino acids. The process, known as deracemization, involves the enantioselective hydrolysis of a racemic α-aminonitrile.

For the synthesis of this compound, the corresponding racemic α-aminonitrile, 2-amino-2-benzylbutanenitrile, would be the starting material. The nitrile hydratase in R. erythropolis AJ270 would first convert the racemic aminonitrile to the corresponding racemic aminoamide. Subsequently, the amidase, which is often highly enantioselective, would selectively hydrolyze one enantiomer of the aminoamide (e.g., the L-enantiomer) to the desired L-amino acid. The unreacted D-aminoamide can then be separated and chemically hydrolyzed to the D-amino acid. This whole-cell system allows for the production of both enantiomers of the target amino acid.

The efficiency and enantioselectivity of this biotransformation are highly dependent on the substrate structure. frontiersin.org The steric bulk at the α-position of this compound could influence the activity of the nitrile hydratase and the enantioselectivity of the amidase.

Table 3: Advantages of Whole-Cell Bioconversions with Rhodococcus erythropolis

AdvantageDescription
No Enzyme PurificationReduces cost and complexity of the process.
Inbuilt Cofactor RegenerationThe cell's metabolic machinery regenerates necessary cofactors.
Enzyme StabilityEnzymes are often more stable in their natural cellular environment.
Multi-Enzyme ReactionsCan catalyze sequential reactions, such as the nitrile to acid conversion.

Oxidative Deamination Cascades for Alpha-Keto Acid Intermediates

The synthesis of the α-keto acid precursor, 2-keto-2-benzylbutanoic acid, is a critical step for the subsequent transamination to produce this compound. Oxidative deamination of a racemic mixture of the amino acid itself can be an effective route to this intermediate. This process can be achieved using amino acid oxidases.

L-amino acid oxidases (LAAOs) and D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of L- and D-amino acids, respectively, to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. nih.govembopress.org

A potential enzymatic cascade for the production of 2-keto-2-benzylbutanoic acid could involve the following steps:

Racemization: An amino acid racemase could be used to continuously interconvert the L- and D-enantiomers of this compound.

Oxidative Deamination: An L-amino acid oxidase (or a D-amino acid oxidase) would then selectively oxidize one of the enantiomers to the α-keto acid.

Hydrogen Peroxide Removal: Catalase is typically added to the reaction mixture to decompose the hydrogen peroxide byproduct, which can be inhibitory or cause unwanted side reactions. nih.gov

This cascade allows for the theoretical complete conversion of the racemic amino acid to the α-keto acid. The resulting 2-keto-2-benzylbutanoic acid can then be used as a substrate for a stereoselective transamination reaction to produce the desired enantiomer of this compound.

The substrate specificity of amino acid oxidases can be a limiting factor, particularly for α,α-disubstituted amino acids. worthington-biochem.com However, protein engineering and the discovery of novel oxidases from various natural sources are expanding the scope of these enzymes.

Table 4: Enzymes in a Potential Oxidative Deamination Cascade

EnzymeRole in the Cascade
Amino Acid RacemaseInterconversion of L- and D-amino acids.
L-Amino Acid Oxidase (LAAO) or D-Amino Acid Oxidase (DAAO)Stereoselective oxidation of an amino acid to an α-keto acid. nih.govembopress.org
CatalaseDecomposition of hydrogen peroxide byproduct. nih.gov

Stereochemical Control and Enantioselective Synthesis of 2 Amino 2 Benzylbutanoic Acid

Strategies for Enantiomeric Purity and Control

Achieving control over the three-dimensional arrangement of atoms during the synthesis of 2-Amino-2-benzylbutanoic acid is critical. Various strategies have been developed to produce the desired single enantiomer in high purity. These methods often involve either creating the chiral center asymmetrically or separating a mixture of stereoisomers.

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters and has been extensively applied to the synthesis of α-amino acids. acs.orgacs.org While many prominent examples focus on β-amino acids, the principles are adaptable to α-amino acid precursors. rsc.orgresearchgate.net This process typically involves the hydrogenation of a prochiral unsaturated precursor, such as an enamide or enamine, using a chiral transition metal catalyst. acs.org

For a compound like this compound, a potential precursor would be a dehydroamino acid derivative. The success of the hydrogenation hinges on the catalyst system, which usually consists of a rhodium (Rh) or ruthenium (Ru) metal center complexed with a chiral phosphine (B1218219) ligand. acs.org One significant challenge in the asymmetric hydrogenation of some unsaturated β-amino acid precursors is the requirement for an N-acyl protecting group, which is believed to be essential for the necessary chelation between the substrate and the metal catalyst to achieve high reactivity and selectivity. acs.org However, methods for the direct hydrogenation of unprotected enamines have also been developed, which streamlines the synthesis by avoiding protection and deprotection steps. acs.org

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation

Ligand Family Metal Typical Substrate Reported Efficiency
Josiphos Rh β-Enamino Esters High yield, 93-97% ee acs.org
TangPhos Rh β-Amino Acid Derivatives High turnover number, >99% ee researchgate.net

This interactive table provides examples of ligand families used in asymmetric hydrogenation for amino acid synthesis. Data is illustrative of catalyst performance in related syntheses.

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in synthesis. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of this compound, an auxiliary can be attached to a glycine (B1666218) or alanine-derived precursor. The steric and electronic properties of the auxiliary then guide the diastereoselective alkylation of the enolate, first with an ethyl group and then a benzyl (B1604629) group (or vice versa). Common and effective chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.orgnih.gov For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide; subsequent deprotonation and alkylation occur with high diastereoselectivity, directed by the chiral scaffold of the auxiliary. wikipedia.orgnih.gov

Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis

Chiral Auxiliary Key Feature Typical Reaction Diastereomeric Excess (de)
Evans' Oxazolidinones Rigid structure, effective steric shielding Aldol (B89426) reactions, Alkylations Often >95% wikipedia.org
Pseudoephedrine Forms a chiral amide, directs alkylation Alkylation of α-carbon Often >95% wikipedia.orgnih.gov
Camphorsultam High asymmetric induction Michael additions, Claisen rearrangements High diastereoselectivity wikipedia.org

This interactive table summarizes common chiral auxiliaries and their performance in asymmetric synthesis relevant to amino acid preparation.

Diastereoselective synthesis is a powerful approach for creating molecules with multiple stereocenters, such as β-branched or α-branched amino acids. chemrxiv.org This strategy involves reacting a chiral molecule with a prochiral substrate in a way that favors the formation of one diastereomer over others. The pre-existing stereocenter in the chiral reactant influences the stereochemical outcome of the newly formed stereocenter.

For α-branched amino acids, methods such as the diastereoselective addition of nucleophiles to chiral ketimine derivatives are employed. acs.org Another advanced approach is the biocatalytic diastereoselective transamination of α-keto acids. chemrxiv.orgnih.gov This method can establish two adjacent stereocenters with high stereocontrol in a single step, making it a highly efficient strategy for preparing complex noncanonical amino acids. chemrxiv.orgnih.gov

Kinetic and Dynamic Kinetic Resolution Techniques in Amino Acid Synthesis

Resolution techniques are employed to separate a racemic mixture of enantiomers. While classical kinetic resolution (KR) is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in-situ racemization of the slower-reacting enantiomer. princeton.edursc.org This allows, in principle, for the complete conversion of the racemic starting material into a single, enantiomerically pure product. princeton.edu

Both chemo- and biocatalytic methods are used for the DKR of amino acid precursors. asm.orgcapes.gov.brnih.gov Enzymes such as lipases, proteases, and amidases are particularly effective due to their high stereoselectivity. asm.orgnih.govresearchgate.net For example, a biocatalytic DKR process using a transaminase enzyme has been reported for the production of β-branched aromatic amino acids from α-ketoacid substrates, achieving high diastereo- and enantioselectivity. chemrxiv.orgnih.gov Similarly, Candida antarctica lipase (B570770) B has been shown to be an effective catalyst for the DKR of racemic 2-benzyl-4-substituted-5(4H)-oxazolones, yielding optically active N-benzoyl amino acid esters. capes.gov.br

Table 3: Comparison of Resolution Techniques

Technique Maximum Yield Key Principle Typical Catalyst/Reagent
Kinetic Resolution (KR) 50% One enantiomer reacts faster than the other. Enzymes (e.g., acylase), Chiral catalysts princeton.eduharvard.edu

This interactive table compares the key features of kinetic and dynamic kinetic resolution.

Methodologies for the Evaluation of Enantiomeric Excess and Stereochemical Integrity

The successful enantioselective synthesis of this compound requires accurate methods to determine the enantiomeric purity of the final product. Enantiomeric excess (ee) is a measure of this purity and is a critical parameter for characterizing chiral compounds.

Several analytical techniques are routinely used for this purpose:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods. nih.gov The chiral stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to determine ee by employing chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid). These agents convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for their integration and the calculation of ee.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The sign and magnitude of the CD signal can be correlated with the absolute configuration and enantiomeric purity of the sample. nih.gov

Mass Spectrometry (MS): Advanced mass spectrometry methods, including those coupled with ion mobility, are emerging for the rapid determination of enantiomeric ratios in mixtures of amino acids. ucdavis.edunih.gov These techniques often rely on the formation of diastereomeric complexes in the gas phase that can be separated and quantified. ucdavis.edu

The choice of method depends on the specific properties of the amino acid derivative being analyzed, the required accuracy, and the available instrumentation.

Research on Derivatives and Structural Analogs of 2 Amino 2 Benzylbutanoic Acid

Design and Synthesis of Functionalized Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. wikipedia.org For α,α-disubstituted amino acids like 2-amino-2-benzylbutanoic acid, SAR analysis enables the identification of key chemical groups responsible for eliciting a biological effect. wikipedia.org This allows for the targeted modification of the molecule to enhance potency, selectivity, or other pharmacokinetic properties. wikipedia.org The process is iterative, involving the design, chemical synthesis, and biological testing of new analogs to build a comprehensive understanding of the molecule's pharmacophore.

The synthesis of α,α-disubstituted amino acid analogs is a well-explored area of organic chemistry due to the prevalence of this structural motif in biologically active compounds. mdpi.comnih.gov Key synthetic strategies often involve the alkylation of glycine-derived enolates, Strecker synthesis, or rearrangements of trichloroacetimidates. mdpi.com These methods allow for the controlled introduction of various functional groups onto the core structure. For instance, analogs of this compound could be designed with different substituents on the benzyl (B1604629) ring or by varying the length and nature of the ethyl group at the α-carbon.

While specific SAR data tables for a broad series of this compound analogs are not extensively documented in publicly available literature, the principles can be illustrated by examining related α,α-disubstituted amino acids. For example, in the development of peptide-based therapeutics, a technique known as "alanine scanning" or, more relevantly, "Aib scanning" (where Aib is 2-aminoisobutyric acid, the simplest α,α-disubstituted amino acid) is used. mdpi.com In this approach, individual amino acids in a peptide sequence are replaced by Aib to probe the effect of conformational rigidity on activity. The data from such studies reveal which positions are sensitive to substitution and how constraining the peptide backbone influences receptor binding or function. mdpi.com

A hypothetical SAR study on a series of analogs could yield data similar to that presented in the table below, where modifications to the benzyl ring (R1) and the second α-substituent (R2) lead to changes in biological activity (e.g., inhibitory concentration, IC50).

Table 1. Illustrative SAR Data for Hypothetical Analogs of this compound.
Compound IDR¹ (Benzyl Ring Substituent)R² (α-Substituent)Biological Activity (IC₅₀, µM)
Parent-H-CH₂CH₃10.5
Analog-14-Cl-CH₂CH₃5.2
Analog-24-OCH₃-CH₂CH₃15.8
Analog-34-F-CH₂CH₃7.1
Analog-4-H-CH₃12.3
Analog-5-H-CH₂CH₂CH₃9.8

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Such a study would suggest, for example, that an electron-withdrawing group like chlorine at the para-position of the benzyl ring enhances activity, while an electron-donating methoxy (B1213986) group reduces it. Similarly, altering the length of the second alkyl chain could modulate potency.

Incorporation of this compound into Peptidomimetics and Larger Molecular Architectures

Peptidomimetics are molecules designed to mimic natural peptides but with modified structures to improve drug-like properties such as stability against enzymatic degradation and better bioavailability. mdpi.com The incorporation of non-canonical amino acids, particularly α,α-disubstituted variants like this compound, is a key strategy in peptidomimetic design. mdpi.com These residues introduce conformational constraints into the peptide backbone, forcing it to adopt a more defined secondary structure, which can lead to enhanced receptor affinity and selectivity.

The ribosome can be engineered to incorporate α,α-disubstituted amino acids into peptide chains, although often with lower efficiency than natural amino acids. mdpi.com This technology opens the door to creating large, diverse libraries of peptidomimetics for screening against biological targets. mdpi.com The steric bulk of the two α-substituents in this compound restricts the rotational freedom around the peptide backbone bonds (phi and psi angles), favoring specific conformations like helical or extended structures. uokerbala.edu.iq This pre-organization of the molecular architecture can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity.

Beyond peptides, these amino acids can serve as building blocks for larger, complex molecular architectures. Their unique stereochemistry and constrained nature make them valuable components in the synthesis of foldamers—non-natural oligomers that fold into well-defined three-dimensional structures.

Natural Occurrence of Related Amino Acid Isomers (e.g., 3-amino-2-benzylbutanoic acid from Bruguiera gymnorrhiza fruit extracts)

While this compound is primarily a synthetic compound, structurally related isomers have been identified in natural sources. A notable example is 3-amino-2-benzylbutanoic acid , which has been detected in fruit extracts of the mangrove species Bruguiera gymnorrhiza. nottingham.ac.uk

Bruguiera gymnorrhiza is a salt-tolerant mangrove plant found in tropical and subtropical coastal regions. nih.gov Chemical analysis of its fruit extracts via Gas Chromatography-Mass Spectrometry (GC-MS) identified several compounds, including 3-amino-2-benzylbutanoic acid, which constituted approximately 5.46% of the detected chemical profile. nottingham.ac.uk The presence of this amino acid isomer highlights the structural diversity found in natural products and provides a potential lead for further biological investigation. Other compounds identified in the same extract include isopimaradiene and 4-(2-Aminopropyl) phenol. nottingham.ac.uk

Table 2. Chemical Profile of Bruguiera gymnorrhiza Fruit Extract. nottingham.ac.uk
CompoundPercentage in Extract (%)
isopimaradiene64.20
4-(2-Aminopropyl) phenol19.06
dimethylamino- dimethylphosphene oxide9.40
3-amino-2-benzylbutanoic acid5.46
1,4-dideuteriooctane1.89

The discovery of such isomers in nature underscores the complex biosynthetic pathways in plants and offers a contrast to the synthetically derived α,α-disubstituted amino acids used in chemical research.

Exploration of Bioisosteric Replacements (e.g., fluorinated amino acids)

Bioisosteric replacement is a strategy in drug design where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties, with the goal of creating a new compound that retains the desired biological activity but has improved characteristics. mdpi.com This can be used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. uokerbala.edu.iq

For amino acids like this compound, a common bioisosteric replacement involves the introduction of fluorine atoms. usal.es Replacing hydrogen with fluorine is a powerful tool in medicinal chemistry due to the unique properties of the C-F bond. Fluorine is highly electronegative and has a small van der Waals radius, meaning it can often replace hydrogen without a significant increase in size.

The introduction of fluorine can have several profound effects:

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can block sites of oxidative metabolism and increase the compound's half-life. mdpi.com

Modulation of pKa: Placing fluorine atoms near an amino group can decrease its basicity (lower its pKa) due to the strong electron-withdrawing effect. This can alter the ionization state of the molecule at physiological pH, affecting its interaction with receptors and its ability to cross cell membranes.

Conformational Effects: Fluorine substitution can influence the conformational preferences of a molecule, which can be beneficial for locking it into a bioactive shape.

Binding Interactions: The polarized C-F bond can participate in unique non-covalent interactions with biological targets, potentially increasing binding affinity.

The synthesis of fluorinated amino acids has advanced significantly, with methods available for direct fluorination or for building the amino acid from fluorinated precursors. usal.es Exploring fluorinated analogs of this compound, for example by creating a fluorobenzyl or a fluoroethyl derivative, represents a rational approach to modulating its physicochemical and pharmacological profile.

Biological and Biochemical Research Applications of 2 Amino 2 Benzylbutanoic Acid

Integration into Protein Engineering and Synthetic Biology Systems

The incorporation of unnatural amino acids into proteins is a powerful tool in protein engineering and synthetic biology, allowing for the introduction of novel chemical functionalities to modify and study proteins. nih.govbitesizebio.com

Expanding the genetic code allows for the site-specific incorporation of UAAs, such as 2-Amino-2-benzylbutanoic acid, into a growing polypeptide chain during translation. This process requires an engineered translational system that operates independently of the host's natural machinery. The key components of this system are:

A Unique Codon: A codon, typically a nonsense or "stop" codon like UAG (amber), is repurposed to encode the UAA. rsc.org

An Orthogonal tRNA: A transfer RNA (tRNA) is engineered to recognize the unique codon. This tRNA must not be recognized by any of the cell's natural aminoacyl-tRNA synthetases.

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and "charge" the orthogonal tRNA with the desired UAA, in this case, this compound. This aaRS must not recognize any of the cell's endogenous tRNAs or natural amino acids. rsc.org

This orthogonal pair ensures that the UAA is incorporated with high fidelity only at the position specified by the unique codon in the messenger RNA (mRNA). nih.gov

Site-specific incorporation is the direct application of the expanded genetic code methodology. By introducing a unique codon (e.g., TAG) at a specific location in a gene of interest via site-directed mutagenesis, researchers can direct the translational machinery to insert a UAA at that precise location in the corresponding protein. nih.govmbfberkeley.com This technique offers unparalleled control over protein composition, enabling the creation of proteins with novel properties for various applications, from therapeutics to materials science. mbfberkeley.comresearchgate.net While this technique has been used for numerous UAAs, published examples specifically detailing the incorporation of this compound are not currently available.

The introduction of an α,α-disubstituted amino acid like this compound can significantly impact a protein's structure and function. The presence of two substituents on the α-carbon (a benzyl (B1604629) and an ethyl group) restricts the conformational freedom of the polypeptide backbone. nih.govresearchgate.net

Potential Impacts on Protein Properties:

PropertyPotential Impact of this compound IncorporationRationale
Conformational Stability Increased local rigidityThe disubstituted α-carbon restricts phi (φ) and psi (ψ) dihedral angles, locking the polypeptide backbone into a more defined conformation. researchgate.net
Proteolytic Resistance Enhanced resistance to degradationThe steric bulk around the peptide bond can hinder access by proteases, increasing the protein's half-life. researchgate.net
Secondary Structure Induction or stabilization of specific structuresPeptides containing α,α-disubstituted amino acids are known to favor helical or extended conformations, depending on the nature of the side chains. nih.govresearchgate.net
Binding Affinity Altered ligand or substrate bindingThe bulky, hydrophobic benzyl group could introduce new van der Waals or hydrophobic interactions, or conversely, cause steric hindrance within a binding pocket.

Ligand-Target Interaction Studies

Computational methods are essential for predicting how small molecules like this compound and its derivatives might interact with biological targets such as receptor proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. mdpi.com This method is used to predict the binding affinity and mode of interaction between a ligand and the active site of a protein. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. nih.govnih.gov They are significant drug targets. While docking studies have been performed on a vast number of ligands for PPARs, specific computational studies investigating the interaction of this compound with PPARs have not been identified in the surveyed literature. Such a study would involve computationally placing the amino acid into the ligand-binding pocket of a PPAR isoform (e.g., PPARα, PPARγ) to predict its binding energy and key interactions with amino acid residues in the pocket. nih.gov

Pharmacophore modeling is another key computational strategy in drug discovery. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target receptor. nih.govfrontiersin.org

Once a pharmacophore model is developed based on known active ligands, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify new molecules that are likely to bind to the target. nih.govsemanticscholar.orgmdpi.com This process, known as virtual screening, significantly narrows the field of candidates for chemical synthesis and biological testing. nih.govmdpi.com The development of a specific pharmacophore model derived from or used to screen for derivatives of this compound would be a critical step in designing novel ligands for a particular target, but such studies are not present in the available literature. acs.org

Advanced Analytical and Computational Approaches in 2 Amino 2 Benzylbutanoic Acid Research

High-Resolution Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation

High-resolution spectroscopic and mass spectrometric methods are fundamental to confirming the molecular structure of 2-Amino-2-benzylbutanoic acid and identifying any related compounds or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this purpose.

Due to the polar and non-volatile nature of amino acids, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.comnih.gov This process converts the analyte into a more volatile and thermally stable form suitable for gas chromatography. sigmaaldrich.com A common two-step derivatization procedure involves esterification of the carboxyl group followed by acylation of the amino group. nih.gov For instance, the carboxyl group can be converted to its methyl ester, and the amino group can be derivatized with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the compound is introduced into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. dss.go.thosti.gov The mass spectrum provides crucial information about the molecular weight and the structure of the compound through its fragmentation pattern. osti.govdocbrown.info

Hypothetical key fragments for a derivatized form of this compound can be predicted, aiding in its identification. The loss of the ester group or cleavage at the alpha-carbon are common fragmentation pathways for amino acids. osti.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Derivatized Analog of this compound
m/z (mass-to-charge ratio)Proposed Fragment IonSignificance
[M]+Molecular IonCorresponds to the molecular weight of the derivatized compound.
[M-59]+Loss of COOCH3 groupIndicates the presence of a methyl ester derivative.
91[C7H7]+ (Tropylium ion)Characteristic fragment for a benzyl (B1604629) group.

Advanced Chromatographic Methods for Purity and Enantiomeric Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes. azolifesciences.com

For purity analysis, Reversed-Phase HPLC (RP-HPLC) is typically employed. azolifesciences.comamericanpeptidesociety.org In this method, the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. The purity is determined by the presence of a single major peak, with the area of the peak corresponding to the concentration of the compound.

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers (D and L forms). The separation and quantification of these enantiomers are critical, as they often exhibit different biological activities. researchgate.net Chiral chromatography is the definitive method for this analysis. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Macrocyclic antibiotic-based CSPs, such as those using teicoplanin, have proven effective for resolving the enantiomers of a wide range of amino acids. mst.edu The separation allows for the determination of the enantiomeric excess (ee) or optical purity of a sample.

Table 2: Representative Chiral HPLC Data for Enantiomeric Separation
EnantiomerRetention Time (min)Peak Area (%)
L-2-Amino-2-benzylbutanoic acid15.250.1
D-2-Amino-2-benzylbutanoic acid18.549.9

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a compound. nih.gov To perform this analysis on this compound, a suitable single crystal of the compound or one of its derivatives must first be grown. nih.gov

When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the molecule can be determined, providing definitive information on bond lengths, bond angles, and torsional angles. bibliotekanauki.pl This technique can confirm the absolute stereochemistry of a single enantiomer. The crystallographic data for a derivative of a related compound, 2-acetylamino-benzoic acid, illustrates the type of detailed structural information that can be obtained. researchgate.net

Table 3: Example Crystallographic Data for an Amino Acid Derivative researchgate.net
ParameterValue
Crystal SystemOrthorhombic
Space GroupFdd2
a (Å)10.848
b (Å)30.264
c (Å)10.577
Volume (ų)3472.47

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the properties and behavior of this compound at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict various molecular properties. researchgate.net For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation (optimized geometry), calculate its vibrational frequencies (to compare with experimental IR spectra), and analyze its electronic properties. mdpi.comias.ac.in

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. DFT is also a powerful tool for elucidating reaction mechanisms by calculating the energy profiles of potential reaction pathways. nih.gov

Table 4: Illustrative Molecular Properties Calculated via DFT (B3LYP/6-311G(d,p) level)
PropertyCalculated Value
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.56
Dipole Moment (Debye)2.15

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, providing a dynamic view of molecular behavior. nih.gov For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in an aqueous solution. mdpi.com It allows for the exploration of the accessible range of shapes the molecule can adopt and the timescale of transitions between them.

Furthermore, MD simulations are invaluable for studying the interaction of this compound with biological macromolecules, such as proteins or nucleic acids. mdpi.com By simulating the compound in the binding site of a target protein, one can analyze the stability of the complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity.

In silico tools are used to predict the biological activity of a compound based on its chemical structure, guiding further experimental investigation. The Prediction of Activity Spectra for Substances (PASS) server is one such tool. way2drug.com It compares the structure of the input molecule with a vast database of known biologically active substances to predict a wide range of potential pharmacological effects and biological mechanisms. way2drug.com

The PASS server provides a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). Activities with high Pa values are considered the most likely. This approach allows for a rapid, preliminary screening of the potential therapeutic applications or toxicological properties of this compound.

Table 5: Hypothetical PASS Prediction Results for this compound
Predicted Biological ActivityPa (Probability "to be active")Pi (Probability "to be inactive")
GABA aminotransferase inhibitor0.6500.012
Anticonvulsant0.5800.025
Neuroprotective0.4950.041

Future Directions and Emerging Research Avenues for 2 Amino 2 Benzylbutanoic Acid

Innovations in Green Chemistry and Sustainable Synthetic Routes

The synthesis of structurally complex molecules like 2-Amino-2-benzylbutanoic acid has traditionally relied on methods that can be resource-intensive. However, the principles of green chemistry are driving innovation toward more sustainable synthetic pathways. Future research is focused on developing enzymatic and biocatalytic methods for the synthesis of α,α-disubstituted amino acids. nih.gov These approaches offer high stereoselectivity under mild conditions, reducing the need for harsh reagents and organic solvents. mdpi.commdpi.com For instance, the use of acylase enzymes for the selective hydrolysis of racemic N-protected amino acids presents a viable green route. google.com Biocatalysts, such as transaminases, are also being explored for the efficient production of unnatural amino acids. nih.gov

Table 1: Comparison of Synthetic Routes for α,α-Disubstituted Amino Acids
ParameterTraditional Chemical SynthesisEmerging Green Synthesis
CatalystsHeavy metals, strong acids/basesEnzymes (e.g., lipases, acylases, transaminases)
SolventsVolatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids
Reaction ConditionsHigh temperatures and pressuresMild temperatures and atmospheric pressure
StereoselectivityOften requires chiral auxiliaries or resolution stepsHigh enantioselectivity inherent to enzymes
Waste GenerationSignificant byproduct and solvent wasteMinimized waste, biodegradable catalysts

Advances in Protein Engineering and Therapeutic Protein Design through Unnatural Amino Acid Scaffolds

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering. nih.gov The unique steric bulk of this compound can be leveraged to enhance the thermal and proteolytic stability of therapeutic proteins. nih.govnih.gov When placed at specific sites within a protein's structure, it can introduce conformational rigidity, potentially locking the protein into a more active or stable state. Techniques for genetic code expansion now allow for the site-specific incorporation of UAAs like this compound, opening the door to creating proteins with novel functions or enhanced properties. nih.gov A single UAA substitution has been shown to increase the melting temperature of a protein by over 20°C, a dramatic enhancement of stability. nih.gov

Table 2: Potential Enhancements in Therapeutic Proteins via this compound Incorporation
Property to EnhanceMechanism of ActionPotential Therapeutic Benefit
Thermal StabilityIntroduction of conformational constraints reduces unfolding at high temperatures.Longer shelf-life and improved stability in vivo.
Protease ResistanceThe α,α-disubstituted structure sterically hinders the approach of protease enzymes. nih.govIncreased circulating half-life of peptide and protein drugs.
Binding AffinityRestricts peptide backbone flexibility, reducing the entropic penalty of binding to a target.Higher potency and selectivity for the target receptor or enzyme.
Novel FunctionalityCan be used as a scaffold to attach other functional groups (e.g., crosslinkers, probes).Creation of bifunctional proteins or antibody-drug conjugates.

Exploration of Novel Biological Pathways and Interactions

Unnatural amino acids serve as valuable tools for probing biological systems. This compound can be used to investigate the specificity and function of amino acid transporters and metabolic enzymes. For example, aminobutanoic acid derivatives have been identified as novel inhibitors of the ASCT2 transporter, a protein implicated in cancer metabolism. nih.gov By designing analogs of this compound, researchers can map the binding pockets of transporters and enzymes, potentially identifying new targets for therapeutic intervention. nih.gov Furthermore, studying how this sterically hindered amino acid is processed (or not processed) by cellular machinery can provide insights into metabolic pathways and their tolerance for non-standard substrates. frontiersin.orgnih.gov

Development of Chemical Probes and Biosensors

By chemically modifying this compound with reporter tags such as fluorophores, biotin, or photo-crosslinkers, it can be converted into a chemical probe. These probes can be used to visualize the uptake and distribution of the amino acid in living cells, identify its binding partners, and investigate its mechanism of action. The development of such tools is crucial for understanding the compound's biological effects and for validating its potential therapeutic targets. Moreover, the unique structure of this amino acid could be incorporated into the recognition element of a biosensor, potentially enabling the detection of specific enzymes or transport proteins that interact with it.

Table 3: Hypothetical Chemical Probe Based on this compound
Probe ComponentFunctionExample
Recognition MoietyBinds to the biological target of interest.This compound scaffold
Reporter TagProvides a detectable signal for tracking and identification.Fluorescent dye (e.g., fluorescein) or an affinity tag (e.g., biotin)
LinkerConnects the recognition moiety to the reporter tag.Flexible polyethylene (B3416737) glycol (PEG) chain
Reactive GroupForms a covalent bond with the target for permanent labeling.Photo-activatable crosslinker (e.g., benzophenone)

Role in Expanding the Chemical Space for Rational Drug Discovery and Development

Rational drug discovery relies on a diverse chemical space to identify novel therapeutic agents. α,α-Disubstituted amino acids like this compound represent valuable scaffolds that expand this space beyond what is offered by natural amino acids. nih.govresearchgate.net Their incorporation into peptides leads to the formation of peptidomimetics with improved pharmacological properties. wjarr.com The quaternary α-carbon restricts the peptide backbone's rotational freedom, which can enforce specific secondary structures (like helices or turns) that are crucial for biological activity. jst.go.jpnih.gov This pre-organization can lead to higher binding affinity and selectivity for the target. Crucially, this structural feature also confers resistance to degradation by peptidases, overcoming a major hurdle for peptide-based drugs. nih.gov Therefore, this compound serves as a key building block for developing more stable, potent, and orally bioavailable drugs. frontiersin.orgeurekaselect.com

Table 4: Comparison of Natural Peptides vs. Peptidomimetics Containing this compound
PropertyNatural PeptidesPeptidomimetics with α,α-Disubstitution
Conformational FlexibilityHighLow / Constrained jst.go.jp
Proteolytic StabilityLow (rapidly degraded)High (resistant to peptidases) nih.gov
BioavailabilityGenerally poorPotentially improved nih.gov
Receptor SelectivityVariableCan be enhanced due to fixed conformation nih.gov
SynthesisStandard solid-phase synthesisRequires specialized, custom-synthesized building blocks researchgate.net

Q & A

What are the established synthetic routes for 2-Amino-2-benzylbutanoic acid, and how can enantiomeric purity be ensured?

Basic Research Question
The synthesis of this compound typically involves asymmetric hydrogenation or enzymatic resolution. For enantiomeric purity, chiral catalysts like Ru-BINAP complexes can be employed to achieve >99% enantiomeric excess (ee). Shiraiwa et al. (1996) demonstrated the use of stereoselective alkylation of benzyl-protected glycine equivalents followed by deprotection to yield enantiopure forms. Monitoring optical rotation and chiral HPLC (e.g., using a Chiralpak IA column) are critical for verifying purity .

How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Advanced techniques include:

  • 2D-NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry.
  • X-ray crystallography for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to distinguish isobaric species.
    For example, CC-DPS services employ quantum-chemical calculations to predict NMR shifts and compare them with experimental data, resolving ambiguities in diastereomeric mixtures .

What are the optimal conditions for the chiral resolution of this compound using HPLC?

Basic Research Question
Chiral resolution via HPLC requires selecting a stationary phase with complementary chirality. A validated protocol involves:

  • Column : Chiralcel OD-H or Chiralpak AD-H.
  • Mobile phase : Hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid.
  • Flow rate : 1.0 mL/min at 25°C.
    Curran (1981) optimized this method for similar non-proteinogenic amino acids, achieving baseline separation (R > 1.5) within 20 minutes .

What computational methods predict the physicochemical properties of this compound for drug design?

Advanced Research Question
Quantitative Structure-Property Relationship (QSPR) models and density functional theory (DFT) are widely used:

  • QSPR : Predicts logP, pKa, and solubility using descriptors like polar surface area and H-bond donor/acceptor counts.
  • DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
    CC-DPS integrates neural networks to correlate molecular descriptors with experimental data, enabling accurate predictions for bioavailability and metabolic stability .

How is this compound utilized in peptide synthesis?

Basic Research Question
The compound serves as a constrained scaffold in peptidomimetics due to its rigid benzyl side chain. Key applications include:

  • Solid-phase peptide synthesis (SPPS) : Incorporated via Fmoc/t-Bu protection strategies.
  • Conformational studies : Stabilizes β-turn structures in bioactive peptides.
    TargetMol lists derivatives like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid as intermediates for peptide coupling, validated by MALDI-TOF MS .

What strategies mitigate racemization during solid-phase synthesis involving this compound?

Advanced Research Question
Racemization is minimized by:

  • Low-temperature coupling : Use 0–4°C with activators like HATU/HOAt.
  • Protective groups : Employs 9-fluorenylmethyloxycarbonyl (Fmoc) with orthogonal deprotection.
  • Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) reduces carbocation formation.
    Shiraiwa et al. (1996) reported <1% racemization using these conditions in SPPS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.